Guanidine-15N3 hydrochloride
Overview
Description
Guanidine-15N3 hydrochloride: is a stable isotope-labeled compound where the nitrogen atoms are enriched with the isotope nitrogen-15. The molecular formula of this compound is H2N-C(=NH)-NH2·HCl, and it is primarily used in scientific research for tracing and studying nitrogen-related biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Guanidine-15N3 hydrochloride typically involves the reaction of cyanamide with ammonium chloride in the presence of a nitrogen-15 source. The reaction is carried out under controlled conditions to ensure the incorporation of nitrogen-15 into the guanidine structure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity nitrogen-15 sources and advanced purification techniques to achieve the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions: Guanidine-15N3 hydrochloride undergoes various chemical reactions, including:
Oxidation: Guanidine can be oxidized to form urea derivatives.
Reduction: Reduction reactions can convert guanidine to amines.
Substitution: Guanidine can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides.
Major Products:
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Various substituted guanidine compounds.
Scientific Research Applications
Guanidine-15N3 hydrochloride is widely used in scientific research, including:
Chemistry: Used as a tracer in nitrogen-related studies and to investigate reaction mechanisms.
Biology: Employed in metabolic studies to trace nitrogen pathways in biological systems.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the synthesis of isotopically labeled compounds for various industrial applications.
Mechanism of Action
Guanidine-15N3 hydrochloride exerts its effects by enhancing the release of acetylcholine following a nerve impulse. It also appears to slow the rates of depolarization and repolarization of muscle cell membranes. The molecular targets include acetylcholine receptors and ion channels involved in muscle contraction .
Comparison with Similar Compounds
Guanidine hydrochloride: Similar in structure but without isotopic labeling.
Guanidine-13C hydrochloride: Labeled with carbon-13 instead of nitrogen-15.
Guanidine-13C,15N3 hydrochloride: Labeled with both carbon-13 and nitrogen-15.
Uniqueness: Guanidine-15N3 hydrochloride is unique due to its specific isotopic labeling with nitrogen-15, making it particularly valuable for tracing nitrogen-related biochemical processes and studying reaction mechanisms involving nitrogen atoms .
Properties
IUPAC Name |
guanidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N3.ClH/c2-1(3)4;/h(H5,2,3,4);1H/i2+1,3+1,4+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJJBBJSCAKJQF-ZNYUTZBJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=[15NH])([15NH2])[15NH2].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746056 | |
Record name | (~15~N_3_)Guanidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40746056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121616-39-5 | |
Record name | (~15~N_3_)Guanidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40746056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Guanidine-15N3 hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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